2,3',4,4'-Tetrabromodiphenyl ether

Descripción general

Descripción

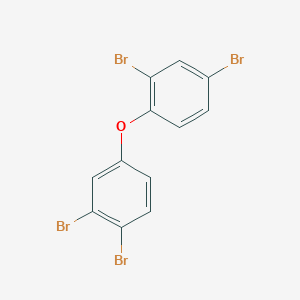

2,3’,4,4’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound with the molecular formula C₁₂H₆Br₄O. It is one of the many brominated flame retardants used to reduce the flammability of various materials, including textiles, plastics, and electronics. This compound is known for its persistence in the environment and

Actividad Biológica

2,3',4,4'-Tetrabromodiphenyl ether, commonly referred to as PBDE-47, is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has garnered significant attention due to its environmental persistence and potential health effects. This article provides an in-depth analysis of the biological activity of PBDE-47, focusing on its immunotoxicity, metabolic impacts, and effects on developmental processes.

PBDE-47 is characterized by its brominated aromatic structure, which contributes to its stability and resistance to degradation. It has been detected in various environmental matrices including air, water, soil, and biota. Its widespread use has led to accumulation in human tissues and wildlife, raising concerns about its potential toxicological effects.

Recent studies have shown that PBDE-47 can modulate immune responses through several mechanisms:

- MicroRNA Modulation : PBDE-47 alters the intracellular expression profile of microRNAs (miRNAs) in macrophages. These miRNAs are crucial for regulating immune responses and inflammation. For instance, PBDE-47 treatment has been shown to exacerbate LPS-induced pro-inflammatory responses by increasing the expression of cytokines such as IL-6 and MMP9 in THP-1 macrophage-like cells .

- Extracellular Vesicle Dynamics : The compound affects the biogenesis and cargo content of small extracellular vesicles (sEVs) derived from macrophages. These sEVs can influence neighboring immune cells, thereby amplifying inflammatory signals .

Case Studies

- Macrophage Response : In vitro studies demonstrated that PBDE-47-treated macrophages exhibited altered cytokine production profiles compared to untreated controls. This indicates a potential mechanism by which PBDE-47 could impair innate immune functions .

- Aquatic Species : Epidemiological studies suggest that exposure to PBDEs may lead to immune dysregulation in aquatic organisms, further supporting the notion that PBDE-47 has broad immunotoxic effects across species .

Liver Function and Lipid Metabolism

Research indicates that developmental exposure to PBDE-47 can lead to significant alterations in liver metabolism:

- Lipid Accumulation : A study involving CD-1 mice exposed to PBDE-47 showed long-term changes in liver triglyceride levels and gene expression related to lipid metabolism. Specifically, upregulation of genes involved in lipid influx was observed, suggesting a reprogramming effect on liver metabolism .

Oxidative Stress

PBDE-47 has also been implicated in inducing oxidative stress:

- Cell Apoptosis : Dietary exposure studies revealed that PBDE-47 promotes oxidative damage leading to apoptosis via mitochondrial pathways. This effect underscores the potential cytotoxicity of the compound .

Placental Effects

Recent findings highlight the impact of PBDE-47 on placental health:

- Angiogenesis Inhibition : In vivo studies demonstrated that PBDE-47 impairs placental angiogenesis by inhibiting trophoblast cell migration and proliferation through activation of the p38 MAPK signaling pathway . This suggests that exposure during pregnancy may have detrimental effects on fetal development.

Long-term Health Implications

The long-term consequences of developmental exposure to PBDE-47 may include increased risks for metabolic disorders and cardiovascular diseases later in life due to its modulation of lipid metabolism .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUMTYRHKMCVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052688 | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-61-5 | |

| Record name | BDE 66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.